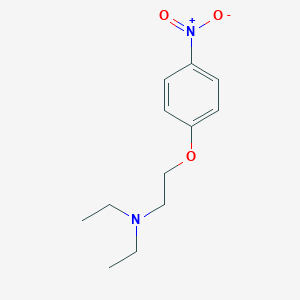

N,N-diethyl-2-(4-nitrophenoxy)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZZAXUKBHFTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173638 | |

| Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-36-8 | |

| Record name | N,N-Diethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl(2-(4-nitrophenoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-(4-nitrophenoxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diethyl 2 4 Nitrophenoxy Ethanamine

Established Synthetic Pathways for N,N-diethyl-2-(4-nitrophenoxy)ethanamine

The primary established method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This versatile and widely used method involves the reaction of an alkoxide with an alkyl halide to form an ether. masterorganicchemistry.comwikipedia.org

Conventional Reaction Schemes

The conventional synthesis of this compound involves the reaction of 4-nitrophenol (B140041) with 2-diethylaminoethyl chloride. prepchem.com In this SN2 reaction, the phenoxide ion, generated from 4-nitrophenol by a base, acts as a nucleophile and attacks the electrophilic carbon of 2-diethylaminoethyl chloride, displacing the chloride leaving group to form the desired ether. masterorganicchemistry.comwikipedia.org

The general reaction is as follows:

O2N-C6H4-OH + Cl-CH2CH2-N(C2H5)2 + Base → O2N-C6H4-O-CH2CH2-N(C2H5)2 + Base·HCl

A typical laboratory procedure involves dissolving 4-nitrophenol in a suitable solvent and adding a base to form the sodium or potassium salt. Subsequently, 2-diethylaminoethyl chloride is added to the reaction mixture, which is then heated to facilitate the reaction. After the reaction is complete, the product is isolated and purified. prepchem.com

Precursor Compounds and Reactants in this compound Synthesis

The key precursors and reactants required for the conventional synthesis of this compound are:

| Precursor/Reactant | Chemical Formula | Role in Synthesis |

| 4-Nitrophenol | O2N-C6H4-OH | Source of the nitrophenoxy group |

| 2-Diethylaminoethyl chloride | Cl-CH2CH2-N(C2H5)2 | Provides the diethylaminoethyl moiety |

| Base (e.g., Sodium Hydroxide, Potassium Carbonate) | NaOH, K2CO3 | Deprotonates 4-nitrophenol to form the nucleophilic phenoxide |

| Solvent (e.g., Acetone, Acetonitrile (B52724), DMF) | CH3COCH3, CH3CN, (CH3)2NCHO | Provides a medium for the reaction |

Optimization of Reaction Conditions for this compound Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.

Base and Solvent Selection: The choice of base and solvent is crucial for efficient etherification. Stronger bases can lead to faster reaction rates, but may also promote side reactions. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents are often preferred as they can solvate the cation of the base, thus enhancing the nucleophilicity of the phenoxide. numberanalytics.com

Temperature and Reaction Time: The reaction is typically carried out at an elevated temperature to increase the reaction rate. However, excessively high temperatures can lead to decomposition of the reactants or products. The progress of the reaction can be monitored using techniques like thin-layer chromatography to determine the optimal reaction time. One reported synthesis was conducted at 45-50°C. researchgate.net

Novel Synthetic Approaches to this compound

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. These novel approaches focus on the principles of green chemistry and the use of catalysts to improve the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved through several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.netnih.gov

Solvent-Free Reactions: Whenever possible, conducting reactions in the absence of a solvent can minimize waste and simplify product purification. acsgcipr.org

Catalytic Methods for this compound Production

Catalytic methods offer the potential for higher efficiency, selectivity, and milder reaction conditions.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide. This can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and safer bases like sodium carbonate. acsgcipr.orgijche.com The use of PTC in a solid-liquid system can offer advantages such as milder reaction conditions and fewer side reactions. ijche.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govrsc.org The application of microwaves can accelerate the rate of the Williamson ether synthesis, potentially providing a more energy-efficient route to this compound.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound can enhance chemical reactivity through the phenomenon of acoustic cavitation. In the context of ether synthesis, sonication can lead to increased reaction rates and yields. nih.govmdpi.com For instance, ultrasound-assisted phase-transfer catalyzed preparation of a similar compound, ethyl 2-(4-nitrophenoxy)acetate, has been reported to be successful. ijche.com

Flow Chemistry Applications in this compound Synthesis

A comprehensive search of scientific databases and chemical literature yielded no specific examples or established protocols for the synthesis of this compound using flow chemistry techniques. While flow chemistry offers significant advantages for the synthesis of nitroaromatic compounds and etherification reactions—often leading to improved safety, efficiency, and scalability—its application to this particular molecule has not been documented in peer-reviewed studies. The conventional batch synthesis, which involves the reaction of 4-nitrophenol with 2-diethylaminoethyl chloride, remains the most commonly cited method. prepchem.com

Stereoselective Synthesis of this compound and its Derivatives

The molecular structure of this compound does not possess a chiral center, making it an achiral molecule. ncats.io Consequently, the concepts of enantiomeric and diastereomeric control are not applicable to its direct synthesis.

As this compound is achiral, there are no enantiomers or diastereomers to control for during its synthesis. ncats.io Research into the stereoselective synthesis of this compound is therefore not a relevant area of investigation.

The synthesis of an achiral molecule like this compound does not necessitate the use of chiral auxiliaries or catalysts to induce stereoselectivity. A review of the literature confirms that no studies have been published detailing the application of such chiral methodologies for the synthesis of this specific compound. While chiral amines and catalysts are widely used in asymmetric synthesis, their application is directed towards creating chiral molecules, a category to which this compound does not belong. merckmillipore.com

Advanced Spectroscopic and Analytical Characterization of N,n Diethyl 2 4 Nitrophenoxy Ethanamine

High-Resolution Mass Spectrometry for N,N-diethyl-2-(4-nitrophenoxy)ethanamine Structure Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high precision. For this compound (C₁₂H₁₈N₂O₃), the exact mass can be calculated and compared to the experimentally determined value.

Predicted High-Resolution Mass Spectrometry Data:

| Ion Formula | Calculated m/z | Predicted m/z |

| [C₁₂H₁₈N₂O₃+H]⁺ | 239.1390 | ~239.1390 |

| [C₁₂H₁₈N₂O₃+Na]⁺ | 261.1209 | ~261.1209 |

The fragmentation pattern in mass spectrometry provides valuable information about the compound's structure. The fragmentation of this compound is expected to proceed through several key pathways. A primary cleavage event is the alpha-cleavage adjacent to the tertiary amine, which is a characteristic fragmentation for aliphatic amines. libretexts.orgmiamioh.edu This would result in the formation of a stable diethylaminomethyl cation. Another significant fragmentation pathway would involve the cleavage of the ether bond. The presence of the nitroaromatic group will also influence the fragmentation, potentially leading to ions corresponding to the nitrophenoxy moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons. The aromatic protons will appear in the downfield region, typically between 6.0 and 9.0 ppm. Due to the strong electron-withdrawing effect of the nitro group, the aromatic protons ortho and meta to this group will be shifted significantly downfield. The protons of the ethoxy and diethylamino groups will appear in the upfield region.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H (ortho to NO₂) | ~8.2 | Doublet | ~9.0 |

| Aromatic-H (meta to NO₂) | ~7.0 | Doublet | ~9.0 |

| O-CH₂ | ~4.2 | Triplet | ~6.0 |

| N-CH₂ (ethoxy side) | ~2.9 | Triplet | ~6.0 |

| N-CH₂ (ethyl groups) | ~2.6 | Quartet | ~7.0 |

| CH₃ (ethyl groups) | ~1.1 | Triplet | ~7.0 |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms of the aromatic ring will be in the downfield region, with the carbon bearing the nitro group being the most deshielded. The carbons of the aliphatic chains will appear in the upfield region.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ (aromatic) | ~164 |

| C-O (aromatic) | ~141 |

| Aromatic CH (ortho to NO₂) | ~126 |

| Aromatic CH (meta to NO₂) | ~115 |

| O-CH₂ | ~67 |

| N-CH₂ (ethoxy side) | ~52 |

| N-CH₂ (ethyl groups) | ~48 |

| CH₃ (ethyl groups) | ~12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the -O-CH₂- and -N-CH₂- protons of the ethoxyamine bridge, as well as the coupling between the methylene (B1212753) and methyl protons of the diethylamino group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations would be expected between the aromatic protons and the ether-linked methylene carbon (O-CH₂), and between the protons of the N-ethyl groups and the carbons of the ethoxyamine bridge.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Predicted Key IR and Raman Active Vibrational Modes:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 3000-2850 | Stretch |

| C=C (aromatic) | 1600-1475 | Stretch |

| NO₂ (asymmetric) | ~1520 | Stretch |

| NO₂ (symmetric) | ~1350 | Stretch |

| C-O (ether) | 1260-1000 | Stretch |

| C-N | 1250-1020 | Stretch |

The strong, characteristic absorption bands of the nitro group (asymmetric and symmetric stretches) would be prominent features in the IR spectrum. nih.govnist.gov The C-O ether stretch and C-N amine stretches would also be identifiable. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the nitro group. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound

While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, we can predict some of its solid-state features based on related structures. X-ray crystallography would provide the definitive solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions.

It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the diethylamino group and the nitrophenoxy moiety. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O and C-H···π interactions, potentially involving the nitro group's oxygen atoms and the aromatic ring. The planarity of the nitrophenyl group will be a key feature, though the diethylaminoethyl side chain will be flexible.

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic separation techniques are fundamental in determining the purity of this compound and in isolating it from starting materials, byproducts, and degradation products. The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and the specific requirements of the analysis.

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound due to its polarity and the presence of a UV-absorbing nitroaromatic chromophore. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.

The analysis of aromatic nitro compounds by RP-HPLC is well-established. nih.gov For compounds structurally similar to this compound, such as N,N-diethyl-2-phenoxy-ethanamine, a mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or formic acid has been shown to be effective. sielc.com The acidic modifier helps to ensure the tertiary amine is in its protonated form, which can lead to sharper peaks and improved chromatographic performance.

The presence of the 4-nitrophenyl group allows for sensitive detection using a UV detector. The nitroaromatic moiety exhibits strong absorbance at wavelengths around 254 nm and 210 nm, which are commonly used for the detection of such compounds. epa.gov The retention time of the compound will depend on the exact mobile phase composition, flow rate, and column temperature. A typical starting point for method development would involve a C18 column and a gradient elution with acetonitrile and water.

Below is a hypothetical data table summarizing a potential HPLC method for the analysis of this compound, based on established methods for related compounds.

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reverse-Phase |

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient profile |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For tertiary amines like this compound, GC analysis can sometimes be challenging due to the polar nature of the amine group, which can lead to peak tailing on standard nonpolar capillary columns. researchgate.net However, the use of deactivated columns or columns specifically designed for amine analysis can mitigate these issues. labrulez.com

The analysis of tertiary amines by GC often requires special consideration to achieve good peak shape and reproducibility. nih.govoup.com The use of a capillary column with a wax-based stationary phase (e.g., polyethylene (B3416737) glycol) or a deactivated nonpolar phase is often recommended. Temperature programming is typically employed to ensure the elution of the compound in a reasonable time frame.

The mass spectrometer provides structural information through the fragmentation pattern of the molecule upon electron ionization. The fragmentation of this compound is expected to be influenced by the cleavage of the C-C bond alpha to the nitrogen atom and the cleavage of the ether bond. The base peak in the mass spectrum of many diethylamines is often observed at m/z 86, corresponding to the [CH2=N(CH2CH3)2]+ ion. Other significant fragments would likely arise from the nitrophenoxy moiety.

The following table outlines plausible GC-MS conditions and expected fragmentation data for this compound.

| Parameter | Condition/Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Expected Molecular Ion (M+) | m/z 238 |

| Major Expected Fragment Ions (m/z) | 86 (Base Peak, [CH2=N(C2H5)2]+) |

| 139 ([O-C6H4-NO2]+) | |

| 109 ([C6H5O2]+) | |

| 72 ([N(C2H5)2]+) |

Structure Activity Relationship Sar Studies of N,n Diethyl 2 4 Nitrophenoxy Ethanamine

Elucidation of Pharmacophoric Features in N,N-diethyl-2-(4-nitrophenoxy)ethanamine Derivatives

A pharmacophore model for this compound derivatives can be hypothesized by dissecting the molecule into its key functional components: the nitrophenoxy ring, the ethylamine (B1201723) side chain, and the diethylamino group. Each of these fragments is expected to contribute to the molecule's interaction with biological targets.

The core pharmacophoric features are likely to include:

Aromatic Ring: The 4-nitrophenoxy group provides a rigid aromatic scaffold, which can engage in π-π stacking or hydrophobic interactions with receptor pockets.

Hydrogen Bond Acceptor: The nitro group (NO2) is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. This feature is often crucial for the mutagenic activity of some nitroaromatic compounds.

Ether Linkage: The oxygen atom of the phenoxy ether linkage introduces a degree of flexibility and can also serve as a hydrogen bond acceptor.

Basic Amine Group: The tertiary amine of the diethylaminoethyl side chain is typically protonated at physiological pH, resulting in a cationic center. This positively charged group can form ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site.

Studies on related phenoxyethylamine derivatives, such as tesmilifene (B1662668) (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine), which has been investigated as a chemopotentiating agent, highlight the importance of the diethylaminoethyl side chain for biological activity. evitachem.comnih.gov The basicity and length of this side chain are often critical determinants of target affinity and selectivity.

Impact of Substituent Modifications on this compound Biological Activity

While specific data on systematic substituent modifications of this compound is scarce, general principles from medicinal chemistry and studies on related compounds allow for predictions on how alterations to its structure might influence its biological profile.

Table 1: Predicted Impact of Substituent Modifications on Biological Activity

| Modification Site | Substituent Change | Predicted Impact on Activity | Rationale |

| Nitro Group (Position 4) | Replacement with other electron-withdrawing groups (e.g., -CN, -CF3) | May retain or alter activity depending on the specific target interaction. | The electron-withdrawing nature of the substituent at the para-position is often crucial for the activity of nitroaromatic compounds. |

| Replacement with electron-donating groups (e.g., -NH2, -OH, -OCH3) | Likely to significantly change or diminish certain biological activities. | The electronic properties of the aromatic ring are critical for target binding and, in the case of nitroaromatics, for their mechanism of action which can involve metabolic reduction of the nitro group. | |

| Change in position (e.g., to ortho or meta) | Could alter the binding mode and potency. | The spatial arrangement of the pharmacophoric features is critical for optimal interaction with a biological target. | |

| Diethylamino Group | Variation of the N-alkyl substituents (e.g., dimethyl, dipropyl) | Expected to modulate potency and selectivity. | The size and lipophilicity of the alkyl groups on the nitrogen atom can influence binding affinity and pharmacokinetic properties. |

| Incorporation into a heterocyclic ring (e.g., piperidine, morpholine) | May lead to changes in potency, selectivity, and metabolic stability. | Constraining the conformation of the side chain can enhance binding to specific targets. | |

| Ethylamine Chain | Alteration of the chain length (e.g., propyl, butyl) | Likely to affect the optimal positioning of the basic amine group in the binding site. | The distance between the aromatic ring and the cationic amine is a critical parameter in many pharmacophores. |

Computational Approaches to this compound SAR Analysis

In the absence of extensive experimental SAR data, computational methods serve as powerful tools to predict the biological activity and receptor interactions of this compound and its analogs.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies on nitroaromatic compounds have established correlations between their physicochemical properties and biological activities, particularly their toxicity and mutagenicity. mdpi.com These studies often highlight the importance of descriptors such as:

Hydrophobicity (logP): This parameter influences the compound's ability to cross cell membranes and reach its target.

Electronic Parameters: The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is frequently correlated with the mutagenicity of nitroaromatic compounds, as it relates to their ability to accept electrons and undergo metabolic activation. mdpi.com

Steric Descriptors: Molecular weight and shape indices can influence how well the molecule fits into a receptor's binding site.

A hypothetical QSAR model for a series of this compound derivatives might take the form of an equation where biological activity is a function of these descriptors. For instance, a linear regression model could be developed:

Biological Activity = c0 + c1(logP) + c2(E_LUMO) + c3(Steric Parameter)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis of a training set of molecules.

Table 2: Key Descriptors in QSAR Models for Nitroaromatic Compounds

| Descriptor Class | Specific Descriptor | Relevance to Biological Activity | Reference |

| Hydrophobic | logP (octanol-water partition coefficient) | Membrane permeability and transport to the site of action. | mdpi.com |

| Electronic | E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the ease of reduction of the nitro group, a key step in the activation of many nitroaromatic compounds. | mdpi.com |

| Dipole Moment | Influences polar interactions with the biological target. | mdpi.com | |

| Steric/Topological | Molecular Weight | Overall size of the molecule, affecting diffusion and fit within a binding pocket. | |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability. |

While specific QSAR models for this compound are not available, the principles derived from broader studies on nitroaromatics provide a solid foundation for future computational work. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations for this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific receptor target. For this compound, this could be applied to potential targets such as protein kinases or the binding sites of local anesthetic-sensitive channels.

A typical molecular docking workflow would involve:

Preparation of the Ligand: Generating a 3D structure of this compound and assigning appropriate charges.

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Docking Simulation: Using a docking algorithm to explore various binding poses of the ligand within the receptor's active site and scoring them based on their predicted binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide insights into the dynamic nature of the interactions and can help refine the understanding of the binding mode.

Although specific docking studies for this compound are not published, the general methodology has been successfully applied to a vast range of phenoxyethylamine derivatives and other small molecules to elucidate their mechanisms of action.

Computational Chemistry and Cheminformatics for N,n Diethyl 2 4 Nitrophenoxy Ethanamine

Quantum Chemical Calculations of N,N-diethyl-2-(4-nitrophenoxy)ethanamine Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions. For this compound, methods such as Density Functional Theory (DFT) could be employed to determine key electronic descriptors.

These calculations would provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Furthermore, these calculations can generate an electrostatic potential map, visually representing the charge distribution across the molecule. For this compound, this would likely show a high electron density around the nitro group and the ether oxygen, with a lower density around the diethylamine (B46881) group, highlighting regions prone to electrophilic or nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 7.3 eV | Chemical stability and reactivity |

| Dipole Moment | 4.5 D | Polarity and solubility |

Molecular Dynamics Simulations for this compound Conformations and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations could be used to explore its conformational landscape in different solvents or in the presence of a biological target, such as a protein binding site.

These simulations would reveal the preferred three-dimensional arrangements of the molecule, identifying stable conformers and the energy barriers between them. Understanding the flexibility of the diethylaminoethyl chain and the rotational freedom around the ether linkage is crucial for predicting how the molecule might adapt its shape to fit into a binding pocket.

When simulated with a target protein, MD can elucidate the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecular basis of its potential biological activity.

De Novo Design and Virtual Screening of this compound Analogs

While this compound itself is an interesting molecule, computational techniques like de novo design and virtual screening can be used to explore a vast chemical space of its analogs to identify compounds with potentially improved properties.

De Novo Design: This method involves building new molecules from scratch or by modifying existing ones within the constraints of a target binding site. Starting with the scaffold of this compound, algorithms could suggest modifications, such as altering the substitution pattern on the phenyl ring or replacing the diethylamine group with other functionalities, to enhance binding affinity or other desired properties.

Virtual Screening: This high-throughput computational technique involves docking large libraries of compounds against a biological target to identify potential "hits". A library of compounds structurally similar to this compound could be screened against a protein of interest to prioritize which analogs should be synthesized and tested experimentally. nih.govnih.govbiorxiv.org The docking scores, which estimate the binding affinity, are used to rank the compounds. biorxiv.orgals-journal.com

Table 2: Representative Virtual Screening Results for Analogs against a Hypothetical Target

| Analog | Docking Score (kcal/mol) | Key Predicted Interactions |

| N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | -7.2 | Hydrogen bond with Ser24, Pi-cation with Lys18 |

| N,N-diethyl-2-(3-nitrophenoxy)ethanamine | -6.8 | Hydrophobic interactions with Leu45, Val52 |

| N,N-diethyl-2-(4-cyanophenoxy)ethanamine | -7.5 | Dipole-dipole interaction with Asn33 |

Data Mining and Predictive Modeling for this compound Research

Data mining and predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for identifying the key molecular features that govern a compound's biological activity. Although no specific QSAR models for this compound were found, studies on nitrophenyl derivatives provide a clear blueprint for how such models could be developed. nih.govtandfonline.comijpbs.com

A QSAR study would involve compiling a dataset of this compound analogs with their experimentally measured biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would then be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates these descriptors with the observed activity. nih.govijpbs.com

Such a model could then be used to predict the activity of new, untested analogs, thereby guiding the synthesis of more potent and selective compounds. For instance, a QSAR model might reveal that electron-withdrawing substituents on the phenyl ring and a certain degree of steric bulk in the amine group are crucial for high activity.

Applications and Future Directions of N,n Diethyl 2 4 Nitrophenoxy Ethanamine Research

N,N-diethyl-2-(4-nitrophenoxy)ethanamine as a Precursor in Medicinal Chemistry

Development of Local Anesthetics Utilizing this compound as an Intermediate

The structural backbone of this compound is closely related to the pharmacophore of many local anesthetics. Local anesthetics function by reversibly blocking sodium channels in nerve membranes, thereby preventing the transmission of pain signals. The typical structure of a local anesthetic comprises a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.

The synthesis of local anesthetics from this compound involves a critical initial step: the reduction of the para-nitro group to a primary amine. This transformation yields the intermediate N,N-diethyl-2-(4-aminophenoxy)ethanamine. This amino derivative can then be further modified, for instance, by acylation, to produce the final local anesthetic molecule.

A well-known local anesthetic, procaine, possesses a similar structural motif, specifically 2-(diethylamino)ethyl 4-aminobenzoate. While the synthesis of procaine itself typically starts from p-aminobenzoic acid and 2-diethylaminoethanol, the structural analogy highlights the potential of N,N-diethyl-2-(4-aminophenoxy)ethanamine as a key intermediate for novel local anesthetics with potentially improved properties. The general synthetic approach would involve the acylation of the newly formed amino group on the N,N-diethyl-2-(4-aminophenoxy)ethanamine intermediate.

| Compound Name | Role in Synthesis |

| This compound | Starting material |

| N,N-diethyl-2-(4-aminophenoxy)ethanamine | Key intermediate after reduction |

| p-aminobenzoic acid | Starting material for Procaine synthesis |

| 2-diethylaminoethanol | Reactant in Procaine synthesis |

| Procaine | Structurally analogous local anesthetic |

Role in the Synthesis of PK Inhibitors

Protein kinases (PKs) are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of PK activity is implicated in numerous diseases, including cancer, making them important therapeutic targets. The development of small molecule inhibitors that can selectively target specific protein kinases is a major focus of modern drug discovery.

The this compound scaffold can be incorporated into more complex molecules designed as protein kinase inhibitors. While direct synthesis of a marketed PK inhibitor from this specific starting material is not widely documented, the phenoxy ethanamine moiety is a recognized structural element in some kinase inhibitor designs. The synthesis would likely involve the reduction of the nitro group to an amine, followed by the addition of other chemical moieties to create a molecule with the desired shape and chemical properties to bind to the ATP-binding site of a target kinase.

Contribution to Other Biologically Active Molecules

The versatility of the this compound structure extends beyond local anesthetics and PK inhibitors. The core phenoxy ethanamine structure is present in a variety of compounds with diverse pharmacological activities. The ability to modify both the aromatic ring and the diethylamino group allows for the creation of a library of derivatives that can be screened for a wide range of biological targets.

For example, derivatives of phenoxy ethanamine have been investigated for their potential as cardiovascular agents, antihistamines, and central nervous system modulators. The initial presence of the nitro group in this compound provides a convenient handle for introducing other functional groups through well-established chemical transformations, further expanding the diversity of accessible molecules.

Potential Therapeutic Applications Beyond Current Knowledge

The full therapeutic potential of this compound and its derivatives is still being explored. As our understanding of disease mechanisms evolves, so too will the opportunities for applying this versatile chemical scaffold.

Exploration of this compound in Emerging Disease Areas

The structural features of this compound and its derivatives make them attractive candidates for investigation in emerging disease areas. For instance, the ability of similar molecules to interact with ion channels and receptors could be leveraged to develop novel treatments for neurological disorders, such as chronic pain and epilepsy. Furthermore, the potential for these compounds to modulate inflammatory pathways could be explored for the treatment of autoimmune diseases and other inflammatory conditions. The development of new screening platforms and a deeper understanding of the molecular targets associated with various diseases will be crucial in identifying new therapeutic applications for this class of compounds.

This compound in Materials Science and Chemical Engineering

There is currently no available research detailing the specific applications of this compound in materials science or chemical engineering.

Future Research Avenues and Challenges for this compound

The lack of foundational research on this compound means that future research avenues are broad and largely unexplored. Initial challenges will involve fundamental characterization of the compound's properties and potential biological activities.

Advanced Drug Delivery Systems Incorporating this compound

No studies have been published regarding the use of this compound in advanced drug delivery systems.

Personalized Medicine Approaches Guided by this compound Studies

There is no current research to support a discussion on the role of this compound in personalized medicine.

Sustainable Synthesis and Biomanufacturing of this compound

While general principles of sustainable and green chemistry exist for the synthesis of N-heterocyclic compounds, specific methodologies for the sustainable synthesis or biomanufacturing of this compound have not been reported in the literature. nih.gov

Ethical Considerations in this compound Research

Any future research involving this compound, particularly in biological systems, would need to adhere to established ethical guidelines for chemical and biomedical research. However, there are no ethical considerations specific to this compound that have been identified in the literature at this time.

Q & A

Basic: What are the recommended synthetic routes for N,N-diethyl-2-(4-nitrophenoxy)ethanamine, and how can purity be optimized?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-nitrophenol with N,N-diethyl-2-chloroethanamine in the presence of a base (e.g., KOH) under anhydrous conditions. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions like hydrolysis of the chloro intermediate . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding >95% purity . Optimization requires monitoring reaction progress by TLC or HPLC and ensuring stoichiometric excess of 4-nitrophenol to drive the reaction to completion .

Basic: How is this compound characterized structurally and analytically?

Structural confirmation relies on spectroscopic techniques:

- H/C NMR : Peaks for the nitrophenoxy group (e.g., aromatic protons at δ 7.5–8.2 ppm) and the ethanamine backbone (e.g., –CHO– at δ 3.5–4.0 ppm, –N(CHCH) at δ 1.0–1.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 238.29 (M) .

- HPLC : Retention time comparison with standards and purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Basic: What pharmacological mechanisms are hypothesized for this compound in enhancing chemotherapeutic agents?

The compound (also known as Tesmilifene or DPPE) potentiates anthracyclines like doxorubicin by modulating P-glycoprotein (P-gp) efflux pumps, thereby increasing intracellular drug retention. It may also disrupt lysosomal pH gradients, enhancing drug release into the cytoplasm . In vitro studies suggest synergistic effects via inhibition of multidrug resistance (MDR) proteins, though exact binding interactions remain under investigation .

Advanced: How can contradictory clinical outcomes (e.g., improved survival without progression-free benefits) be reconciled in phase III trials?

A phase III trial combining DPPE with doxorubicin in metastatic breast cancer reported no significant difference in response rate (RR) or progression-free survival (PFS) but a 34% reduction in mortality risk (hazard ratio: 0.66; p = 0.021) . Possible explanations include:

- Off-target effects : DPPE may influence survival pathways (e.g., apoptosis or immune modulation) independently of tumor shrinkage.

- Patient stratification : Subgroup analyses might reveal benefits in specific molecular profiles (e.g., P-gp overexpression).

- Trial design limitations : Aggressive premedication for DPPE-related toxicity (e.g., nausea, CNS effects) could mask early progression signals .

Advanced: What structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Key structural features influencing activity include:

- Nitro group position : Para-substitution on the phenoxy ring enhances electron-withdrawing effects, stabilizing the molecule and improving membrane permeability .

- Amine substitution : N,N-diethyl groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted applications .

- Ethoxy linker : Modifying the chain length or branching (e.g., methyl vs. ethyl) alters pharmacokinetics, as seen in analogs like N,N-dimethyl-2-(2-nitrophenyl)ethanamine (reduced potency due to decreased lipophilicity) .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

- Xenograft models : Human breast cancer (MDA-MB-231) xenografts in immunodeficient mice treated with DPPE + doxorubicin show tumor growth inhibition correlated with plasma concentrations (C ~1.2 µg/mL) .

- Toxicokinetic studies : Rodent models assess dose-limiting toxicities (e.g., gastrointestinal distress) and organ-specific accumulation, guided by LC-MS/MS quantification .

- Microdialysis : Measures free drug concentrations in target tissues (e.g., brain, liver) to evaluate penetration and metabolism .

Advanced: How can researchers resolve discrepancies in spectroscopic data for novel derivatives of this compound?

Contradictions in NMR or MS data often arise from:

- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolyzed byproducts (e.g., 4-nitrophenol).

- Solvent artifacts : Deuterated solvents (e.g., CDCl vs. DMSO-d) may shift proton signals; cross-validate with IR spectroscopy (C–O–C stretch at 1250 cm) .

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with P-gp (PDB ID: 6QEX), focusing on hydrophobic pockets near transmembrane domains.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; validate with MM-PBSA binding free energy calculations.

- QSAR models : Train on analogs (e.g., N,N-diethyl-2-(3-phenylpropoxy)ethanamine) to correlate logP and polar surface area with MDR reversal activity .

Advanced: How do metabolic pathways influence the efficacy of this compound in preclinical models?

- Cytochrome P450 metabolism : Primary oxidation at the ethylamine side chain produces N-oxide metabolites (detected via LC-HRMS), which retain partial activity but exhibit shorter half-lives (t ~2.5 h in rat liver microsomes) .

- Glucuronidation : Conjugation at the phenoxy group (UGT1A1-mediated) reduces bioavailability; co-administration with UGT inhibitors (e.g., probenecid) may enhance exposure .

Advanced: What strategies mitigate toxicity while maintaining the chemosensitizing effects of this compound?

- Prodrug design : Mask the amine group with acetyl or carbamate moieties to reduce gastrointestinal irritation.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve tumor targeting and reduce systemic exposure .

- Dose fractionation : Split doses (e.g., 2.5 mg/kg twice daily) maintain therapeutic plasma levels while minimizing CNS toxicity (e.g., dizziness, headaches) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.